REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:8]C)[P:4](=[O:7])([NH2:6])[NH2:5])C.[Cl-].[NH4+].[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].N.CNC.P(Cl)(Cl)(Cl)=O>CCOCC>[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].[CH3:1][N:3]([CH3:8])[P:4](=[O:7])([NH2:6])[NH2:5] |f:1.2|
|
Name
|
material
|
Quantity
|
1350 (± 50) g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(P(N)(N)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1035 g
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(Cl)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
425 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
heating the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(P(=O)(Cl)Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(P(N)(N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:8]C)[P:4](=[O:7])([NH2:6])[NH2:5])C.[Cl-].[NH4+].[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].N.CNC.P(Cl)(Cl)(Cl)=O>CCOCC>[CH3:12][N:13]([CH3:18])[P:14]([Cl:17])([Cl:16])=[O:15].[CH3:1][N:3]([CH3:8])[P:4](=[O:7])([NH2:6])[NH2:5] |f:1.2|
|
Name
|
material
|
Quantity
|
1350 (± 50) g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(P(N)(N)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1035 g
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(Cl)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
425 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
heating the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
distilling the products at reduced pressure (31P NMR (CDCl3): δ 17.7 ppm)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(P(=O)(Cl)Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(P(N)(N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |